molecular formula C8H6F4O2 B2855381 3-Fluoro-5-(trifluoromethoxy)benzyl alcohol CAS No. 86256-47-5

3-Fluoro-5-(trifluoromethoxy)benzyl alcohol

Cat. No.: B2855381
CAS No.: 86256-47-5
M. Wt: 210.128
InChI Key: WJTUZFGGSZDUKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-5-(trifluoromethoxy)benzyl alcohol (CAS 86256-47-5) is a fluorinated aromatic building block of significant interest in advanced chemical research and development. This compound, characterized by the SMILES string FC(F)(F)OC1=CC(F)=CC(CO)=C1, is primarily utilized as a key synthetic intermediate in the construction of more complex molecules . The incorporation of both fluorine and trifluoromethoxy substituents on the benzyl alcohol framework profoundly alters the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in pharmaceutical chemistry, particularly for the development of active pharmaceutical ingredients (APIs) with optimized bioavailability . In materials science, this compound serves as a precursor for high-performance polymers and liquid crystals, where the fluorine-containing segments enhance thermal stability, chemical resistance, and optical properties . Researchers value it for its structural rigidity and predictable reactivity, which facilitates its use in nucleophilic substitution reactions and other transformations under various conditions, including modern photocatalytic methodologies . As a handling note, this compound has the associated hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation); researchers should adhere to precautionary measures, including wearing protective gloves and eye/face protection . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

[3-fluoro-5-(trifluoromethoxy)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O2/c9-6-1-5(4-13)2-7(3-6)14-8(10,11)12/h1-3,13H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTUZFGGSZDUKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of 3-Fluoro-5-(trifluoromethoxy)benzyl alcohol may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes oxidation to form carbonyl or carboxylic acid derivatives under controlled conditions:

Oxidizing AgentConditionsProductNotes
KMnO₄/CrO₃Acidic or aqueous3-Fluoro-5-(trifluoromethoxy)benzaldehyde or benzoic acidElectron-withdrawing groups stabilize the aldehyde intermediate, limiting overoxidation to carboxylic acid .
Ru-based catalystsPhotoredox conditionsRadical intermediatesFacilitates coupling with acetonitrile or water via Ritter-type reactions .

Halogenation Reactions

The hydroxyl group is replaced by halogens through acid-mediated substitution:

Halogen SourceConditionsProductYield
HBr/H₂SO₄100–105°C, reflux3-Fluoro-5-(trifluoromethoxy)benzyl bromide99.1%
HCl/H₂SO₄Similar thermal conditions3-Fluoro-5-(trifluoromethoxy)benzyl chlorideHigh yield (exact % unspecified)

Mechanism : Protonation of the hydroxyl group converts it into a better-leaving group (water), followed by nucleophilic attack by halide ions (SN1 or SN2 pathways).

Nucleophilic Substitution

Activation of the hydroxyl group enables substitution with diverse nucleophiles:

Activation MethodNucleophileProductApplication
Tosylation (TsCl)CN⁻, NH₃, OR⁻Substituted benzyl derivatives (e.g., nitriles, ethers)Intermediate for pharmaceuticals
Phosphorus tribromide (PBr₃)Br⁻Benzyl bromidePrecursor for cross-coupling reactions

Example : Reaction with acetonitrile under Ritter conditions yields amide derivatives, useful in GPR52 agonist synthesis .

Reduction Reactions

While less common, the hydroxyl group can be reduced under specific conditions:

Reducing AgentConditionsProduct
LiAlH₄/NaBH₄Anhydrous ether or THF3-Fluoro-5-(trifluoromethoxy)toluene (partial reduction observed)

Note : Full reduction to the hydrocarbon is hindered by the stability of the benzyl alcohol intermediate.

Radical Reactions

The trifluoromethoxy group participates in radical-mediated transformations:

Radical SourceConditionsProduct
Ru(II) photocatalystVisible lightTrifluoromethoxylated adducts
Mechanism : Photoexcitation generates OCF₃ radicals, which add to alkenes or abstract hydrogen, forming stable benzyl radicals .

Reaction Comparison Table

Reaction TypeKey ReagentsSelectivityYield Range
HalogenationHX/H₂SO₄High (≥90%)90–99%
OxidationKMnO₄Moderate (aldehyde)60–80%
Nucleophilic SubstitutionTsCl/NaCNVariable50–85%

Mechanistic Insights

  • Acid-Base Properties : The trifluoromethoxy group increases acidity of adjacent hydrogens, enhancing deprotonation under basic conditions .

  • Electronic Effects : Electron-withdrawing substituents direct electrophiles to meta/para positions and stabilize cationic intermediates during halogenation .

This compound’s versatility in oxidation, halogenation, and substitution makes it invaluable for synthesizing fluorinated bioactive molecules. Further studies on catalytic systems and green chemistry approaches could expand its synthetic utility.

Scientific Research Applications

Chemical Properties and Reactivity

The compound has the chemical formula C₈H₆F₄O and a molecular weight of 194.13 g/mol. The presence of a hydroxyl group (-OH) allows it to participate in nucleophilic substitution reactions, while the fluorine atoms enable electrophilic aromatic substitution. The trifluoromethoxy group enhances the acidity of adjacent hydrogen atoms, increasing their susceptibility to deprotonation under basic conditions.

Pharmaceutical Applications

  • Drug Development :
    • 3-Fluoro-5-(trifluoromethoxy)benzyl alcohol serves as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for the development of compounds with improved biological activity and specificity.
    • For example, studies have shown that derivatives of this compound can act as potent agonists for specific receptors, demonstrating antipsychotic-like activity in animal models .
  • Biological Interaction Studies :
    • Interaction studies involving this compound are crucial for understanding its behavior in biological systems. These studies often focus on its binding affinity and efficacy in modulating receptor activity, which can lead to the discovery of new therapeutic agents .

Synthetic Applications

  • Organic Synthesis :
    • The compound is utilized as a versatile intermediate in organic synthesis due to its ability to undergo various functionalization reactions. For instance, metalation followed by carboxylation has been successfully applied to fluorinated benzyl alcohols, including this compound, yielding new fluorobenzoic acids .
    • The compound's reactivity allows it to serve as a building block for more complex molecules, facilitating the development of novel chemical entities.
  • Electrophilic Trapping Reactions :
    • The unique trifluoromethoxy group can be exploited in electrophilic trapping reactions, which are essential for synthesizing compounds with specific functional groups that are valuable in pharmaceuticals and agrochemicals .

Case Study 1: Antipsychotic Activity

A study explored the synthesis of compounds derived from this compound that exhibited significant antipsychotic-like effects in mice. The synthesized ligands showed varying degrees of potency and efficacy, highlighting the importance of structural modifications on biological activity .

Case Study 2: Functionalization Strategies

Research demonstrated successful functionalization strategies involving metalation followed by carboxylation of fluorinated benzyl alcohols. This process yielded several new compounds with potential applications in drug discovery and materials science .

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(trifluoromethoxy)benzyl alcohol involves its interaction with molecular targets through its functional groups. The fluorine and trifluoromethoxy groups can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The table below compares 3-Fluoro-5-(trifluoromethoxy)benzyl alcohol with key analogs based on substituent type, position, and molecular

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound F (3), OCF₃ (5) Not explicitly provided† Limited data; used in specialty synthesis
3-Fluoro-5-(trifluoromethyl)benzyl alcohol F (3), CF₃ (5) C₈H₆F₄O 194.13 184970-29-4 High purity (97%); intermediate in pharmaceuticals
3-Chloro-5-(trifluoromethyl)benzyl alcohol Cl (3), CF₃ (5) C₈H₆ClF₃O 210.58 886496-87-3 Higher molecular weight due to Cl; used in agrochemicals
2-Fluoro-5-(trifluoromethoxy)benzyl alcohol F (2), OCF₃ (5) C₈H₆F₄O₂‡ 228.11‡ 344411-08-1 Positional isomer; impacts electronic distribution
4-Chloro-3-fluoro-5-(trifluoromethyl)benzyl alcohol Cl (4), F (3), CF₃ (5) C₈H₅ClF₄O 228.57 1431329-65-5 Increased steric hindrance; used in polymer research

†Molecular formula inferred as C₈H₆F₄O₂ (assuming OCF₃ adds one oxygen).
‡Calculated based on substituents; CAS 344411-08-1 references a positional isomer .

Key Differences and Trends

Substituent Electronic Effects: The trifluoromethoxy (OCF₃) group is a stronger electron-withdrawing group compared to trifluoromethyl (CF₃) due to the electronegative oxygen atom. Chlorine substituents (e.g., in 3-Chloro-5-(trifluoromethyl)benzyl alcohol) provide moderate electron withdrawal but increase molecular weight and lipophilicity, affecting solubility .

Positional Isomerism :

  • Moving the fluorine from position 3 to 2 (as in 2-Fluoro-5-(trifluoromethoxy)benzyl alcohol) alters the molecule’s dipole moment and reactivity. For example, para-substituted analogs (e.g., 4-Chloro-3-fluoro derivatives) exhibit distinct conformational stability in hydrogen-bonding studies .

Applications :

  • CF₃-containing analogs are prevalent in pharmaceutical intermediates due to their metabolic stability .
  • OCF₃ derivatives are less common in the provided evidence but may offer unique solubility profiles for specialty polymers .

Research Findings and Implications

  • Fluorination Impact: Fluorinated benzyl alcohols exhibit enhanced thermal stability and resistance to oxidation compared to non-fluorinated analogs. This is critical for applications in high-performance materials .
  • Hydrogen-Bonding Capacity : The hydroxyl group in 3-Fluoro-5-(trifluoromethyl)benzyl alcohol participates in stronger hydrogen bonds than its chloro-substituted counterpart, as shown in conformational studies .
  • Synthetic Challenges : Introducing OCF₃ groups requires specialized reagents (e.g., trifluoromethyl hypofluorite), making this compound less accessible than CF₃ analogs .

Biological Activity

3-Fluoro-5-(trifluoromethoxy)benzyl alcohol is a fluorinated aromatic alcohol with significant potential in various biological applications, particularly in medicinal chemistry and agrochemicals. Its unique structural features, including a trifluoromethoxy group and a meta-positioned fluorine atom, enhance its reactivity and interaction profiles, making it an interesting compound for research.

The compound has the molecular formula C₈H₆F₄O and a molecular weight of 194.13 g/mol. The presence of multiple fluorine substituents affects its solubility, reactivity, and overall biological activity. The hydroxyl group (-OH) allows for nucleophilic substitution reactions, while the fluorine atoms can facilitate electrophilic aromatic substitution reactions.

Biological Activity Overview

Recent studies have suggested that this compound may exhibit various biological activities, including:

  • Antimicrobial Activity : The compound has been evaluated for its potential as a pesticide or herbicide due to its enhanced activity against specific pests attributed to its fluorinated structure.
  • Anticancer Potential : Preliminary studies indicate that similar fluorinated compounds can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown significant antiproliferative effects in various cancer cell lines, including breast and gastric cancer .
  • Pharmacological Applications : The compound's unique properties make it a candidate for further exploration in drug design, particularly in developing new therapeutic agents targeting specific biological pathways.

Antimicrobial Activity

A study highlighted the potential of this compound as a pesticide. Its fluorinated nature enhances its effectiveness against certain pests compared to non-fluorinated analogs. This property is crucial in agricultural applications where improved efficacy can lead to better crop yields and pest management strategies.

Anticancer Studies

Research into structurally similar compounds has shown promising results regarding their ability to inhibit cancer cell growth. For example, fluorinated phenylalanines have been studied for their anticancer properties, demonstrating significant cytotoxic effects on various cancer cell lines. The structure-activity relationship (SAR) studies reveal that modifications in the fluorine substituents can lead to enhanced potency against cancer cells .

Compound IC50 (μM) Cancer Type
Compound A0.004T-cell Proliferation
Compound B6.46Alzheimer’s Disease
Compound C5.89Colon Cancer

The synthesis of this compound can be achieved through various organic reactions that involve the introduction of trifluoromethoxy groups and fluorination steps. Mechanistically, the trifluoromethoxy group enhances the acidity of adjacent hydrogen atoms, making them more reactive under basic conditions .

Q & A

Q. What are the recommended synthetic routes for 3-fluoro-5-(trifluoromethoxy)benzyl alcohol, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves halogenation and functional group introduction on a benzyl alcohol scaffold. A common approach includes:

Electrophilic substitution : Fluorination at the 3-position using HF or Selectfluor® under controlled conditions .

Trifluoromethoxy group introduction : Employing trifluoromethylation reagents (e.g., CF₃OTf) in the presence of a base like pyridine .

Reduction : Conversion of a benzaldehyde intermediate to the alcohol using NaBH₄ or LiAlH₄ .

Q. Critical Parameters :

  • Temperature : Excess heat (>80°C) can lead to decomposition of the trifluoromethoxy group.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require rigorous drying to avoid side reactions.
  • Yield Optimization : Purification via column chromatography (silica gel, hexane/EtOAc) typically achieves >90% purity .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer :

  • NMR Spectroscopy :
    • ¹⁹F NMR : Identifies fluorine environments (δ -55 to -60 ppm for CF₃O, δ -110 to -115 ppm for aromatic F) .
    • ¹H NMR : Benzylic protons appear as a singlet (~4.6 ppm), with splitting patterns indicating substitution .
  • Mass Spectrometry (HRMS) : Exact mass confirms molecular formula (C₈H₆F₄O₂; [M+H]⁺ = 211.0378) .
  • FT-IR : Strong O-H stretch (~3350 cm⁻¹), C-F stretches (1100–1250 cm⁻¹) .

Q. Common Pitfalls :

  • Overlapping signals in ¹H NMR due to similar substituents. Use 2D-COSY or NOESY for resolution .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer : Stability studies show:

  • Thermal Stability : Decomposes above 100°C (TGA 5% weight loss at 110°C) .
  • Light Sensitivity : UV exposure (254 nm) induces cleavage of the trifluoromethoxy group; store in amber vials .
  • Moisture Sensitivity : Hygroscopic; store under argon with molecular sieves to prevent hydrolysis .

Q. How do electronic effects of fluorine and trifluoromethoxy groups influence reactivity in cross-coupling reactions?

Methodological Answer :

  • Electron-Withdrawing Effects : The trifluoromethoxy group (-OCF₃) deactivates the aromatic ring, reducing electrophilic substitution rates but enhancing oxidative stability .
  • Suzuki-Miyaura Coupling : Requires Pd(OAc)₂/XPhos at 100°C for 24h (yield: 60–70%). Fluorine at the 3-position directs coupling to the 5-position .
  • Contradictions : Some studies report lower yields with electron-deficient aryl halides; optimize using microwave-assisted synthesis (20 min, 120°C) .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition) often arise from:

Purity Differences : Impurities >5% skew results. Validate via LC-MS and orthogonal purity checks .

Solvent Effects : DMSO >1% can denature proteins. Use aqueous buffers with ≤0.1% DMSO .

Assay Conditions : Adjust pH (7.4 vs. 6.8) and ionic strength to match physiological environments .

Q. Case Study :

  • Reported IC₅₀ for PDE4B Inhibition : 2 µM (Study A) vs. 15 µM (Study B).
    • Resolution : Study B used impure compound (85% purity vs. 98% in Study A) .

Q. How does the compound’s logP and solubility profile impact its use in pharmacokinetic studies?

Methodological Answer :

  • logP : Experimental value = 2.08 (predicted: 2.3), indicating moderate lipophilicity .
  • Solubility :
    • Aqueous: 0.5 mg/mL (pH 7.4).
    • DMSO: >50 mg/mL.
  • Formulation Strategies : Use cyclodextrin complexes or PEGylation to enhance bioavailability .

Q. What mechanistic insights explain the compound’s role as a metabolic stabilizer in prodrug design?

Methodological Answer :

  • Metabolic Stability : The trifluoromethoxy group resists cytochrome P450 oxidation, prolonging half-life .
  • Enzymatic Hydrolysis : Esterase cleavage of prodrugs (e.g., acetylated benzyl alcohol) releases active metabolites .
  • Contradictions : Some studies report unexpected hepatotoxicity due to F→OH metabolic conversion. Mitigate via deuterium labeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.